REACTION_CXSMILES
|
[Mg].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.F[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:9]=1Br>C1COCC1>[F:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH:4]1[CH2:5][CH:6]2[CH:2]=[CH:3]1
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)Br
|
Name
|
intimate mixture
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The flask was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried 75 mL 3 neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a non-equalizing addition funnel with a N2 flow adapter, magnetic stirrer and efficient condenser
|
Type
|
CUSTOM
|
Details
|
equipped with a N2 flow adapter
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux by a removable heating mantle
|
Type
|
ADDITION
|
Details
|
2,5-Difluorobromobenzene (0.1 g) was added
|
Type
|
CUSTOM
|
Details
|
(exotherm, and vapor condensation)
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
was maintained as
|
Type
|
ADDITION
|
Details
|
necessary during the addition of the contents of the addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C3C=CC(C2=CC1)C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |